![molecular formula C13H15NO2 B11726772 1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)
1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- is a complex organic compound with a unique structure that includes a quinolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the quinolizine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxyjulolidine
- 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol
- 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-8-ol
Uniqueness
1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- is unique due to its specific structural features and the presence of a hydroxy and methyl group.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-4-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c15-9-13(16)6-8-14-7-2-4-10-3-1-5-11(13)12(10)14/h1,3,5,9,16H,2,4,6-8H2 |
InChI Key |
ZYHHVCMRQOPEOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(CCN3C1)(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


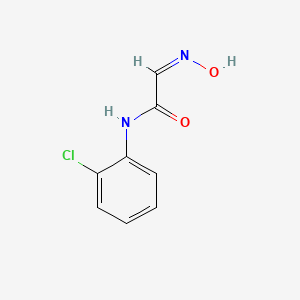
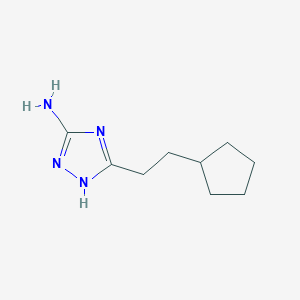
![3-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B11726715.png)
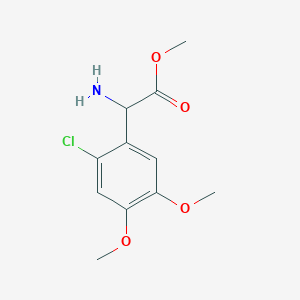
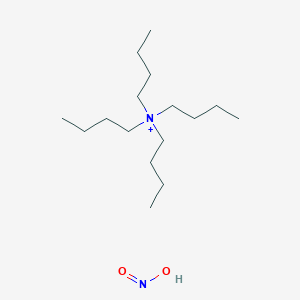
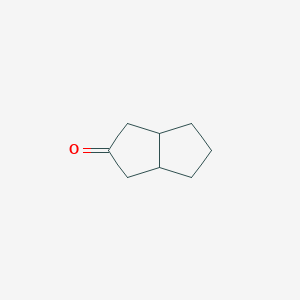
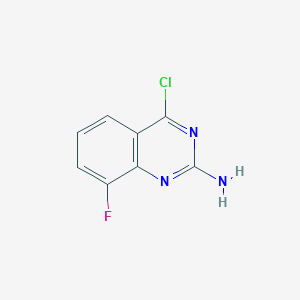
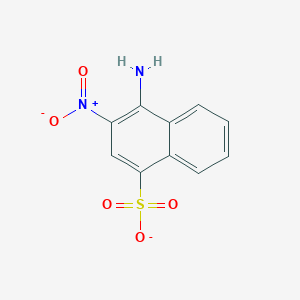
![5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11726754.png)
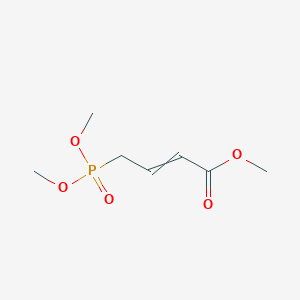
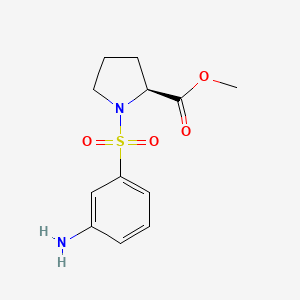
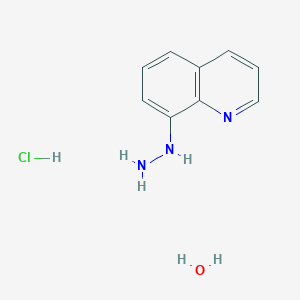
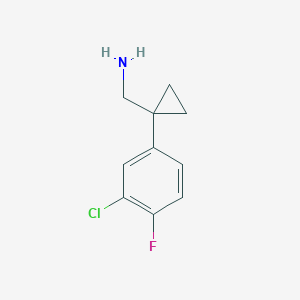
![3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B11726792.png)
